

Tamra-peg2-NH2 Fluorescent Dye: An In-depth Technical Guide

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Compound of Interest

Compound Name: Tamra-peg2-NH2

Cat. No.: B12382852

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamra-peg2-NH2 is a versatile fluorescent dye belonging to the rhodamine family, widely recognized for its bright orange-red fluorescence and robust photophysical properties. This derivative of tetramethylrhodamine (TAMRA) is functionalized with a two-unit polyethylene glycol (PEG) spacer and a terminal primary amine group. The PEG linker enhances aqueous solubility and reduces steric hindrance, while the amine group provides a reactive handle for covalent conjugation to biomolecules. These characteristics make **Tamra-peg2-NH2** an invaluable tool for a multitude of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and the preparation of fluorescently labeled peptides, proteins, and oligonucleotides.

Core Properties of Tamra-peg2-NH2

The utility of **Tamra-peg2-NH2** is underscored by its excellent photophysical characteristics. It exhibits strong absorption in the green-yellow region of the visible spectrum and emits a bright, photostable fluorescence in the orange-red region. This makes it compatible with common excitation sources and filter sets used in fluorescence imaging and detection instrumentation.

Quantitative Data Summary

For ease of comparison and experimental design, the key quantitative properties of the TAMRA fluorophore are summarized in the table below. These values are representative of TAMRA derivatives and provide a strong baseline for experiments involving **Tamra-peg2-NH2**.

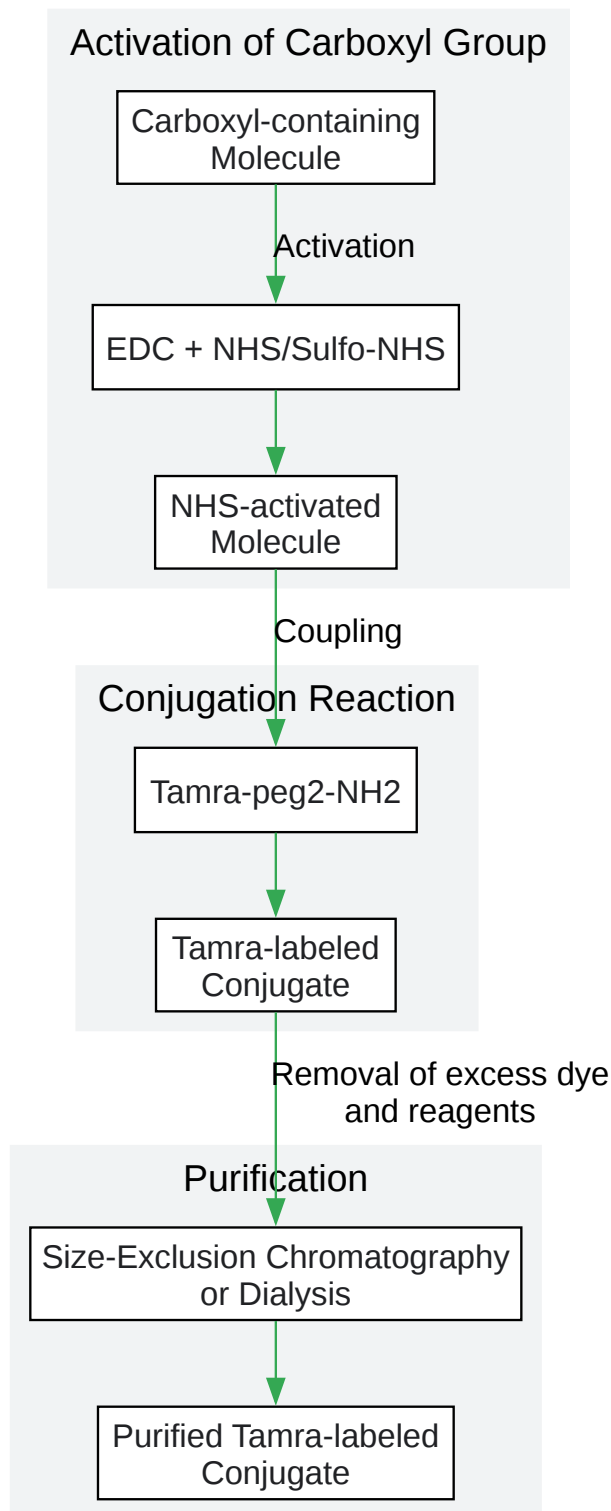
Property	Value	References
Excitation Maximum (λ_{ex})	~546 - 556 nm	[1] [2] [3]
Emission Maximum (λ_{em})	~579 - 580 nm	[1] [2]
Molar Extinction Coefficient (ϵ)	~84,000 - 95,000 M ⁻¹ cm ⁻¹	
Fluorescence Quantum Yield (Φ)	~0.1 - 0.5	
Recommended Laser Line	532 nm or 561 nm	

Bioconjugation with Tamra-peg2-NH2

The primary amine group of **Tamra-peg2-NH2** allows for its covalent attachment to molecules containing a carboxylic acid group, such as proteins (at the C-terminus or on aspartic and glutamic acid residues), peptides, and modified oligonucleotides. This reaction typically proceeds via the formation of a stable amide bond, often facilitated by the use of carbodiimide crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Experimental Workflow: Bioconjugation and Purification

Bioconjugation Workflow



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Caption: Workflow for labeling a carboxyl-containing molecule with **Tamra-peg2-NH2**.

Experimental Protocols

Protocol for Labeling a Carboxyl-Containing Protein with Tamra-peg2-NH2

This protocol provides a general guideline for the conjugation of **Tamra-peg2-NH2** to a protein with accessible carboxylic acid groups.

Materials:

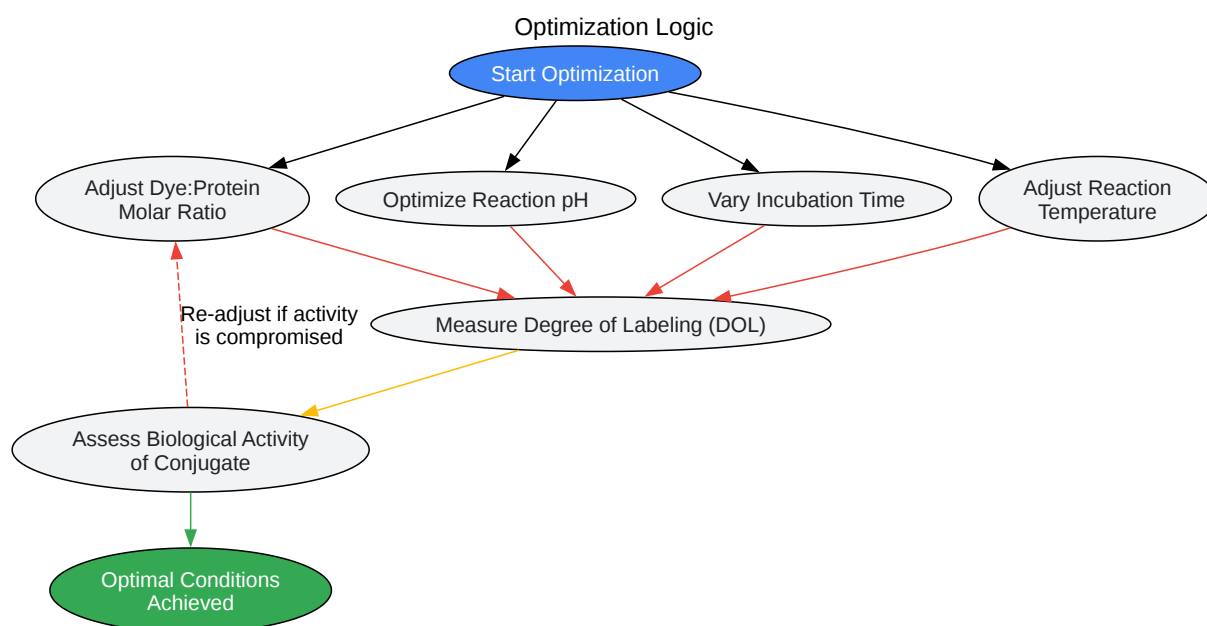
- Protein to be labeled (in a suitable buffer, e.g., MES, pH 4.7-6.0)
- **Tamra-peg2-NH2**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Purification column (e.g., desalting or size-exclusion chromatography column)

Procedure:

- Reagent Preparation:
 - Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
 - Prepare a 10 mg/mL stock solution of **Tamra-peg2-NH2** in anhydrous DMF or DMSO.
 - Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

- Activation of Carboxylic Acids:
 - Add a 50-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the protein solution.
 - Incubate for 15 minutes at room temperature with gentle mixing.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the **Tamra-peg2-NH2** stock solution to the activated protein solution.
 - Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
 - Incubate for 2 hours at room temperature, protected from light, with gentle mixing.
- Quenching the Reaction:
 - Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.
 - Incubate for 15 minutes at room temperature.
- Purification of the Conjugate:
 - Remove unreacted dye and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the fractions containing the fluorescently labeled protein.
- Storage:
 - Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Logical Relationship for Optimizing Labeling Reactions



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Caption: A logical diagram illustrating the key parameters to consider for optimizing the labeling of a biomolecule with **Tamra-peg2-NH2**.

Applications in Research

Tamra-peg2-NH2 is a valuable reagent for a wide array of applications in life sciences research.

- **Fluorescence Microscopy:** Labeled antibodies, peptides, or other probes can be used to visualize the localization and dynamics of specific targets within fixed or living cells.

- Flow Cytometry: Fluorescently tagged antibodies enable the identification and quantification of specific cell populations in a heterogeneous sample.
- Fluorescence Resonance Energy Transfer (FRET): TAMRA can serve as an acceptor dye when paired with a suitable donor fluorophore to study molecular interactions and conformational changes.
- Labeled Peptides and Proteins: Tamra-labeled biomolecules are instrumental in binding assays, enzyme activity studies, and for tracking their uptake and distribution in cellular and in vivo models.

Conclusion

Tamra-peg2-NH2 stands out as a robust and versatile fluorescent dye for the labeling of biomolecules. Its bright, photostable fluorescence, coupled with a hydrophilic PEG spacer and a reactive amine handle, makes it an excellent choice for a broad range of applications in modern biological and biomedical research. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this powerful tool in their experimental endeavors.

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